6-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide
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Overview
Description
6-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide is an organic compound that features a pyridine ring substituted with a carboxamide group and a boronate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide typically involves the Miyaura borylation reaction. This reaction uses a palladium catalyst to couple an aryl halide with a boronic acid or ester. The general reaction conditions include the use of a base such as potassium carbonate in a solvent like toluene, under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound would likely scale up the Miyaura borylation reaction, optimizing parameters such as temperature, pressure, and reaction time to maximize yield and purity. Continuous flow reactors could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
6-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide can undergo several types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form a phenol derivative.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The boronate ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate in toluene.
Major Products
Oxidation: Phenol derivatives.
Reduction: Amine derivatives.
Substitution: Various biaryl compounds depending on the aryl halide used in the Suzuki-Miyaura reaction.
Scientific Research Applications
6-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide has several scientific research applications:
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 6-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide involves its ability to participate in various chemical reactions. The boronate ester group can form reversible covalent bonds with diols, making it useful in sensing applications. The carboxamide group can interact with biological targets through hydrogen bonding and other non-covalent interactions, potentially modulating the activity of enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 1-Methylpyrazole-4-boronic acid pinacol ester
Uniqueness
6-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide is unique due to its combination of a pyridine ring, a carboxamide group, and a boronate ester. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis.
Properties
Molecular Formula |
C19H23BN2O3 |
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Molecular Weight |
338.2 g/mol |
IUPAC Name |
6-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C19H23BN2O3/c1-13-9-8-12-16(21-13)17(23)22-15-11-7-6-10-14(15)20-24-18(2,3)19(4,5)25-20/h6-12H,1-5H3,(H,22,23) |
InChI Key |
NFRDRJBOCNFZLT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2NC(=O)C3=CC=CC(=N3)C |
Origin of Product |
United States |
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